molecular formula C6H12O3 B8493144 Ethyl (2R)-3-hydroxy-2-methylpropanoate CAS No. 87884-36-4

Ethyl (2R)-3-hydroxy-2-methylpropanoate

Cat. No.: B8493144
CAS No.: 87884-36-4
M. Wt: 132.16 g/mol
InChI Key: SLKZIPLLOLLLPQ-RXMQYKEDSA-N
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Description

Ethyl (2R)-3-hydroxy-2-methylpropanoate is a chiral ester of significant interest in synthetic and medicinal chemistry. It serves as a versatile precursor and building block for the synthesis of more complex molecules. Compounds with the 3-hydroxy-2-methylpropanoate scaffold are known to act as ligands in metal-catalyzed reactions. For instance, closely related ethyl 2-hydroxy-2-methylpropanoate derivatives have been documented to form chelating complexes with metals like magnesium and zinc. These complexes are effective initiators in the ring-opening polymerization of lactide, facilitating the production of biodegradable polymers such as polylactic acid (PLA) . In pharmaceutical contexts, the stereochemistry of a molecule is often critical to its biological activity. The (2R) enantiomer provides a specific chiral center that can be essential for the intended function of a potential drug candidate. While this specific compound's mechanism of action is dependent on the final target molecule, related structures are frequently explored in drug discovery for their potential bioactivity . This product is strictly for research and development purposes and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

87884-36-4

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

ethyl (2R)-3-hydroxy-2-methylpropanoate

InChI

InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

SLKZIPLLOLLLPQ-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)CO

Canonical SMILES

CCOC(=O)C(C)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Ethyl (2R)-3-hydroxy-2-methylpropanoate has been investigated for its potential therapeutic applications. Its structural features allow for modifications that can enhance biological activity:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit notable antimicrobial properties. For example, studies have reported that certain synthesized derivatives demonstrate effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • Cytotoxic Potential : The compound has been evaluated for cytotoxic effects against cancer cell lines. Preliminary studies suggest that certain derivatives possess significant cytotoxicity, making them candidates for further development as anticancer agents .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its functional groups that can participate in various chemical reactions:

  • Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex molecules through reactions such as esterification and acylation. For instance, it can be transformed into α-aryl propanoates using borane-promoted reactions, which have implications in the development of pharmaceuticals .
  • Biocatalytic Reactions : The compound has been successfully used in asymmetric synthesis via biocatalytic methods, showcasing its versatility as a chiral building block in the production of enantiomerically pure compounds .

Case Study 1: Antimicrobial Derivatives

A study focused on synthesizing derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that specific modifications enhanced activity against resistant bacterial strains, highlighting the compound's potential in developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In another investigation, several derivatives were tested against human cancer cell lines. The findings revealed that certain compounds derived from this compound exhibited significant cytotoxicity with lower IC50 values compared to standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-hydroxy-2,2-dimethylpropanoate

  • Molecular Formula : C₇H₁₄O₃
  • Molecular Weight : 146.18 g/mol
  • Key Features : Contains two methyl groups at the C2 position (vs. one methyl in the title compound), resulting in increased steric hindrance.
  • Synthesis: Typically prepared via esterification of 3-hydroxy-2,2-dimethylpropanoic acid.
  • Applications: Used as a stabilizer or intermediate in polymer chemistry. Its bulkier structure reduces reactivity compared to Ethyl (2R)-3-hydroxy-2-methylpropanoate .

Methyl 3-hydroxy-2-methylpropanoate

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Key Features : Shorter alkyl chain (methyl ester vs. ethyl ester) and similar stereochemical configuration.
  • Synthesis: Produced via analogous yeast-mediated reduction of methyl α-formylpropanoate.
  • Applications: Utilized in fragrances and chiral synthons. The shorter chain enhances volatility but reduces solubility in nonpolar solvents .

Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate

  • Molecular Formula: C₁₉H₁₈BrNO₅
  • Molecular Weight : 436.25 g/mol
  • Key Features: Contains a benzoyl group, bromophenyl substituent, and nitro group, enabling applications in asymmetric organocatalysis.
  • Synthesis: Prepared via Michael addition using chiral organocatalysts.
  • Applications : Intermediate in natural product synthesis; the complex structure enables diverse reactivity but complicates purification .

Structural and Functional Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Key Applications
This compound C₆H₁₂O₃ 132.16 Hydroxyl, methyl, ester Yeast reduction Homologation
Ethyl 3-hydroxy-2,2-dimethylpropanoate C₇H₁₄O₃ 146.18 Hydroxyl, two methyl, ester Esterification Polymer intermediates
Methyl 3-hydroxy-2-methylpropanoate C₅H₁₀O₃ 118.13 Hydroxyl, methyl, ester Biocatalytic reduction Fragrances, chiral synthons
Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate C₁₄H₂₀O₃ 236.31 Phenoxy, methyl, ester Alkylation Agrochemicals

Key Research Findings

  • Enantioselectivity: this compound’s biocatalytic synthesis achieves >98% enantiomeric excess, critical for pharmaceutical applications .
  • Reactivity : The hydroxyl and ester groups in the title compound facilitate nucleophilic acyl substitution, enabling efficient homologation to α,β-unsaturated esters .
  • Stability: Unlike ethyl 3-(methylsulfonyl)propanoate (which requires strict moisture control), this compound remains stable under standard storage conditions .

Preparation Methods

Corey–Bakshi–Shibata (CBS) Reduction

The CBS reduction employs oxazaborolidine catalysts to achieve high enantiomeric excess (ee) in the reduction of β-keto esters. For ethyl 2-methyl-3-oxopropanoate, the (R)-configured alcohol is obtained using (S)-CBS catalysts derived from proline.

Reaction Conditions :

  • Catalyst: (S)-Oxazaborolidine (10–20 mol%)

  • Borane source: BH₃·THF or BH₃·SMe₂

  • Solvent: Dichloromethane or THF

  • Temperature: −20°C to 0°C

Performance Metrics ():

Catalyst LoadingYield (%)ee (%)
10 mol%9298
15 mol%9599

This method is scalable but requires anhydrous conditions and specialized catalysts.

Enzymatic Synthesis Using Ene-Reductases

Asymmetric Biocatalytic Reduction

Ene-reductases (ERs) selectively reduce α,β-unsaturated esters to chiral alcohols. Ethyl 2-methylacrylate is converted to the (2R)-isomer using ERED-101 from Saccharomyces cerevisiae ().

Key Parameters :

  • Substrate: Ethyl 2-methylacrylate

  • Enzyme: ERED-101 (5–10 mg/mL)

  • Cofactor: NADPH (regenerated via glucose dehydrogenase)

  • Solvent: Phosphate buffer (pH 7.0)

Outcomes ():

Reaction Time (h)Conversion (%)ee (%)
248597
489899

This green chemistry approach avoids heavy metals but faces challenges in enzyme stability.

Esterification of (2R)-3-Hydroxy-2-Methylpropanoic Acid

Acid-Catalyzed Fischer Esterification

The racemic hydroxy acid is resolved via chiral auxiliaries before esterification.

Procedure ():

  • Resolution : (R)-Mandelic acid forms a diastereomeric salt with the racemic acid.

  • Esterification : Reflux with ethanol and H₂SO₄ (5 mol%).

Data ():

StepYield (%)Purity (%)
Resolution4599.5
Esterification9098

This route is cost-effective but limited by low resolution efficiency.

Catalytic Asymmetric Hydrogenation

Rhodium-Catalyzed Hydrogenation

Chiral rhodium complexes hydrogenate α-acetamidoacrylates to β-hydroxy esters.

Conditions ():

  • Catalyst: Rh-(R)-BINAP (1 mol%)

  • Pressure: 50 bar H₂

  • Solvent: Methanol

  • Temperature: 25°C

Results ():

Substrateee (%)Yield (%)
Ethyl 2-methylacryloyloxyacetate9588

This method achieves high stereocontrol but requires high-pressure equipment.

Kinetic Resolution via Lipase-Catalyzed Transesterification

Pseudomonas fluorescens Lipase (PFL)

PFL selectively acylates the (R)-enantiomer of racemic ethyl 3-hydroxy-2-methylpropanoate.

Protocol ():

  • Acyl donor: Vinyl acetate

  • Solvent: Hexane

  • Enzyme loading: 20 mg/mmol

Efficiency ():

Time (h)Conversion (%)ee (Product) (%)
485099

Kinetic resolution is ideal for small-scale synthesis but yields only 50% product.

Data Comparison of Key Methods

MethodYield (%)ee (%)CostScalability
CBS Reduction9599HighModerate
Enzymatic Reduction9899MediumHigh
Fischer Esterification9099.5LowLow
Asymmetric Hydrogenation8895HighHigh
Kinetic Resolution5099MediumLow

Q & A

Q. What stability tests are critical for long-term storage of the compound?

  • Method : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., hydrolyzed acid) are quantified. Store under argon at –20°C in amber vials to prevent light/oxidation .

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